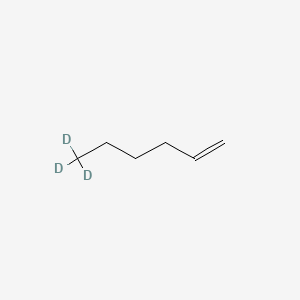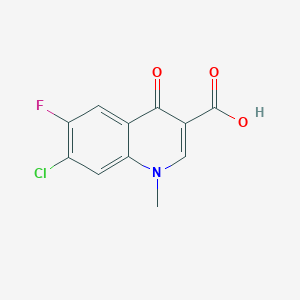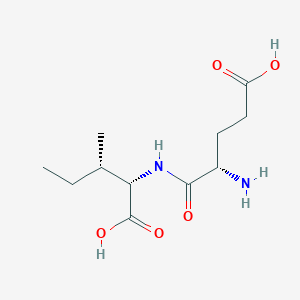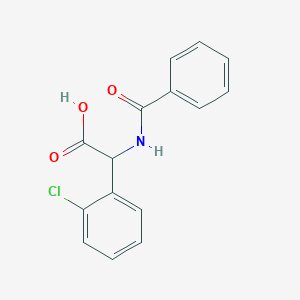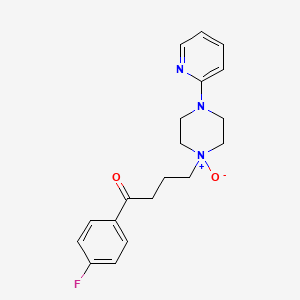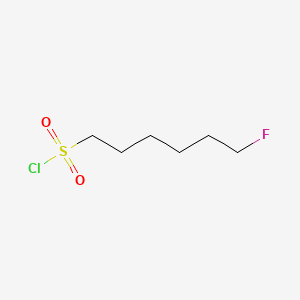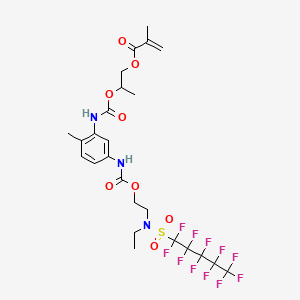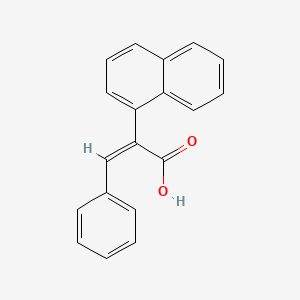
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid is an organic compound characterized by its unique structure, which includes a naphthalene ring and a phenylpropene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid typically involves the condensation of naphthalene derivatives with cinnamic acid derivatives under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by acidification to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of naphthoic acids or phenylpropanoic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: Shares the phenylpropene moiety but lacks the naphthalene ring.
Naphthoic Acid: Contains the naphthalene ring but lacks the phenylpropene moiety.
Phenylpropanoic Acid: Contains the phenylpropene moiety but lacks the naphthalene ring.
Uniqueness
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid is unique due to the combination of both naphthalene and phenylpropene structures, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
71432-05-8 |
|---|---|
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
(Z)-2-naphthalen-1-yl-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C19H14O2/c20-19(21)18(13-14-7-2-1-3-8-14)17-12-6-10-15-9-4-5-11-16(15)17/h1-13H,(H,20,21)/b18-13- |
Clé InChI |
WDTPMTWSUDHDGR-AQTBWJFISA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C(/C2=CC=CC3=CC=CC=C32)\C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=C(C2=CC=CC3=CC=CC=C32)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)
